N-methyl-N-(2-methylbutyl)pyrrolidin-3-amine dihydrochloride
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Overview
Description
N-methyl-N-(2-methylbutyl)pyrrolidin-3-amine dihydrochloride: is a chemical compound with the molecular formula C10H23ClN2 and a molecular weight of 206.76 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-methylbutyl)pyrrolidin-3-amine dihydrochloride typically involves the alkylation of pyrrolidine with N-methyl-N-(2-methylbutyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(2-methylbutyl)pyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.
Major Products Formed
Oxidation: N-oxides of N-methyl-N-(2-methylbutyl)pyrrolidin-3-amine.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
N-methyl-N-(2-methylbutyl)pyrrolidin-3-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-methyl-N-(2-methylbutyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-methylpyrrolidine
- N-(2-methylbutyl)pyrrolidine
- N-methyl-N-(2-ethylbutyl)pyrrolidin-3-amine
Uniqueness
N-methyl-N-(2-methylbutyl)pyrrolidin-3-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and binding affinities, making it valuable in various research and industrial applications .
Properties
CAS No. |
2613388-97-7 |
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Molecular Formula |
C10H24Cl2N2 |
Molecular Weight |
243.21 g/mol |
IUPAC Name |
N-methyl-N-(2-methylbutyl)pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C10H22N2.2ClH/c1-4-9(2)8-12(3)10-5-6-11-7-10;;/h9-11H,4-8H2,1-3H3;2*1H |
InChI Key |
UIKSCIBLWRBXID-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CN(C)C1CCNC1.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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